

Comparative Efficacy: Roniciclib, ZK304709, and Derivatives

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Compound Focus: Roniciclib

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The table below summarizes the key comparative data for the inhibitors, with a particular focus on their **residence time (τ)** on CDK2, a crucial parameter for assessing functional efficacy [1].

Compound Name	Core Scaffold	R5 Substituent	Experimental Residence Time (τ) on CDK2 (minutes)	Relative Computational Residence Time (nanosecond timescale)
Roniciclib (BAY 1000394) [1]	Aminopyrimidine with sulfoximine	Trifluoromethyl (CF ₃)	124.61 [1]	Long [1]
ZK304709 [1]	Aminopyrimidine	Bromine (Br)	1.81 [1]	Information Missing
D2 [1]	5-(trifluoromethyl)-2-aminopyrimidine	Trifluoromethyl (CF ₃)	58.41 [1]	Information Missing
D4 [1]	5-(trifluoromethyl)-2-aminopyrimidine	Trifluoromethyl (CF ₃)	186.31 [1]	Information Missing
D6 [1]	Sulfonamide analog	Hydrogen (H)	0.10 [1]	Short [1]

Compound Name	Core Scaffold	R5 Substituent	Experimental Residence Time (τ) on CDK2 (minutes)	Relative Computational Residence Time (nanosecond timescale)
D7 [1]	Sulfonamide analog	Fluorine (F)	1.35 [1]	Information Missing
D8 [1]	Sulfonamide analog	Chlorine (Cl)	6.62 [1]	Information Missing
D9 [1]	Sulfonamide analog	Bromine (Br)	19.82 [1]	Information Missing
D10 [1]	Sulfonamide analog	Trifluoromethyl (CF ₃)	258.65 [1]	Long [1]

Experimental Protocols and Key Findings

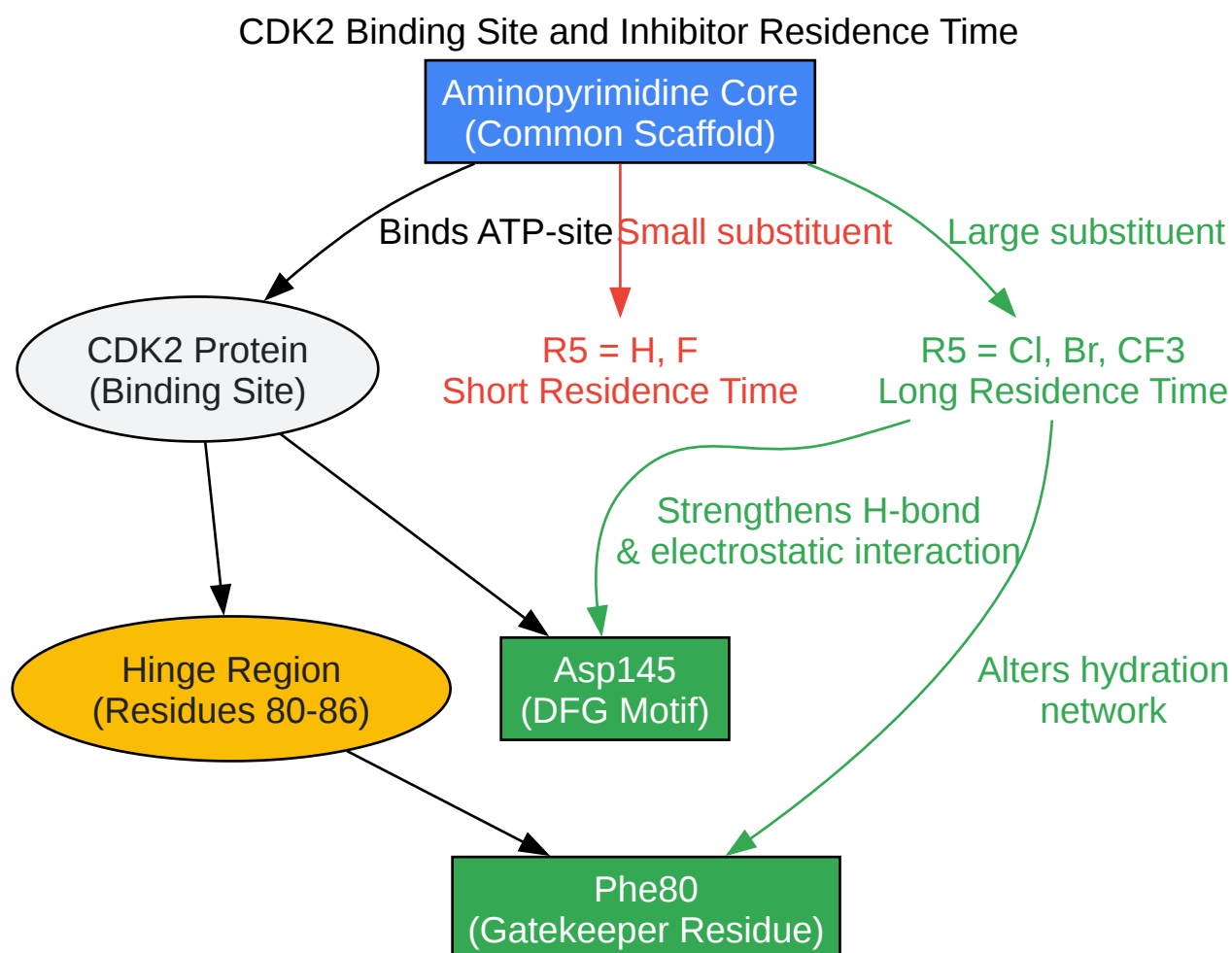
The comparative data comes from a specific study that employed a combination of experimental and computational methods [1].

- **Experimental Measurement of Residence Time:** The experimental residence times (τ) for the compounds were determined using **Surface Plasmon Resonance (SPR) spectroscopy** [1]. In this method, the residence time is calculated as the inverse of the dissociation rate constant ($\tau = 1/k_{off}$) [1].
- **Computational Estimation of Residence Time:** The researchers used a computational protocol involving **classical molecular dynamics (cMD)** and **well-tempered metadynamics (WT-MetaD) simulations** to quantify the relative residence times and elucidate the unbinding pathways of the inhibitors from CDK2 [1].
- **Key Findings:**
 - **Impact of R5 Substituent:** The size and nature of the substituent at the **R5 position of the aminopyridine core** critically influence residence time. Larger substituents like **Br and CF₃** significantly prolong the residence time compared to smaller ones like H or F [1]. The computational data correlated well with experimental results ($R^2 = 0.83$) [1].
 - **Molecular Interactions:** The extended residence time of **Roniciclib** and its CF₃-containing derivatives is associated with changes in the **hydration network** near the substituent and key residues like **Phe80** and **Asp145**. A key hydrogen bond between the inhibitor and **Asp145** is particularly important [1].

- **Clinical Context of ZK304709:** A phase I clinical trial of ZK304709 in patients with advanced solid tumors reported **poor pharmacokinetic properties and limited therapeutic efficacy**, leading to the discontinuation of its clinical development [1]. The lead optimization that resulted in **Roniciclib** was intended to overcome these limitations.

Mechanism of Action and Structural Relationships

Roniciclib and ZK304709 are **type I pan-CDK inhibitors**, meaning they target the active conformation of CDKs [1]. The following diagram illustrates the key binding site and the structural rationale for the differing residence times of these inhibitors.



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Interpretation and Future Directions

The data indicates that **Roniciclib** is a **optimized derivative of ZK304709** with a **significantly prolonged residence time on CDK2**, which is directly related to its therapeutic potential and dosing regimen [1]. The strategic modification at the R5 position was key to this improvement.

It is important to note that this analysis is based on pre-clinical data. While **Roniciclib** has been evaluated in clinical trials [1], detailed comparative efficacy results in humans were not available in the search results. Future research directions include:

- Exploring the efficacy of these inhibitors on other CDK family members, such as **CDK9**, where **Roniciclib** also exhibits a long residence time [1].
- Investigating **combination therapies** based on CDK inhibition, an area of active research in oncology [2] [3].

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